ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzamido group and a carboxylate ester group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoic acid and 5-methylthiophene-3-carboxylic acid.
Amidation Reaction: 4-fluorobenzoic acid is reacted with an appropriate amine to form 4-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure liquid chromatography (HPLC) for purification and the implementation of large-scale reactors for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to modulate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: Similar structure but with a tetrahydrobenzo[b]thiophene ring.
ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure with an additional methoxyphenyl group.
Uniqueness
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of a fluorobenzamido group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-3-20-15(19)12-8-9(2)21-14(12)17-13(18)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSNRZGLDSOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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